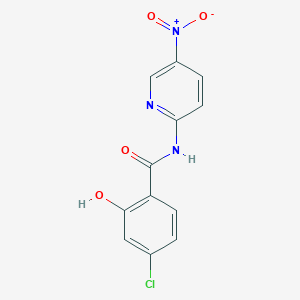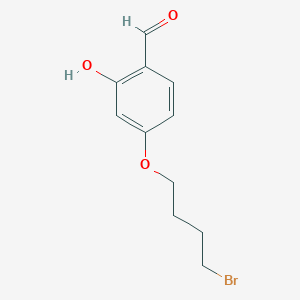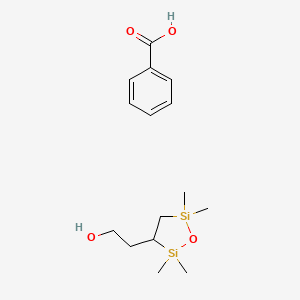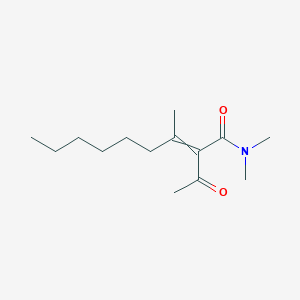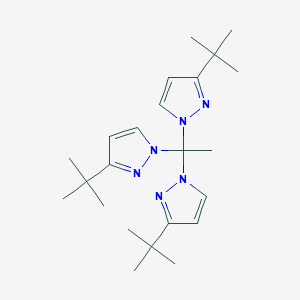
1,1',1''-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes three pyrazole rings attached to a central ethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) typically involves the reaction of ethane-1,1,1-triyl trichloride with 3-tert-butyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may result in the formation of reduced pyrazole compounds.
Scientific Research Applications
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-cyanophenyl-1H-pyrazole): Similar structure but with cyanophenyl groups instead of tert-butyl groups.
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-methyl-1H-pyrazole): Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are required.
Properties
CAS No. |
558477-44-4 |
|---|---|
Molecular Formula |
C23H36N6 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-[1,1-bis(3-tert-butylpyrazol-1-yl)ethyl]-3-tert-butylpyrazole |
InChI |
InChI=1S/C23H36N6/c1-20(2,3)17-11-14-27(24-17)23(10,28-15-12-18(25-28)21(4,5)6)29-16-13-19(26-29)22(7,8)9/h11-16H,1-10H3 |
InChI Key |
XPMQEPJFAGFANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1)C(C)(N2C=CC(=N2)C(C)(C)C)N3C=CC(=N3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



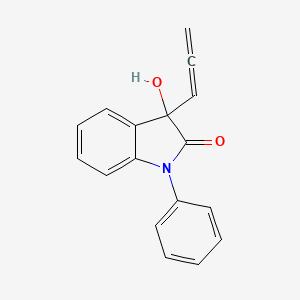
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
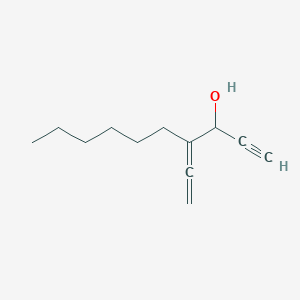
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
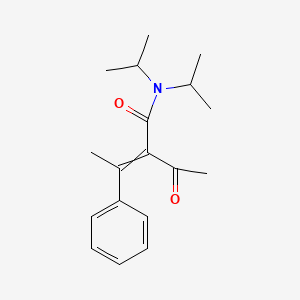
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
